molecular formula C8H6ClF2N3 B13484163 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13484163
M. Wt: 217.60 g/mol
InChI Key: OBPGXAJNMJMAEI-UHFFFAOYSA-N
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Description

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a chloro group, a difluoromethyl group, and a methyl group attached to the imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine typically involves the following steps:

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of solvents and catalysts. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct physicochemical properties and biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6ClF2N3

Molecular Weight

217.60 g/mol

IUPAC Name

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H6ClF2N3/c1-4-3-14-8(12-4)5(7(10)11)2-6(9)13-14/h2-3,7H,1H3

InChI Key

OBPGXAJNMJMAEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)C(F)F

Origin of Product

United States

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